2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Overview
Description
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a pyridazinone core, and a 2-fluoro-4-methoxyphenyl group, making it a subject of study for its potential pharmacological and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the 3-chlorophenyl group. The pyridazinone core is then synthesized through cyclization reactions, and the final step involves the addition of the 2-fluoro-4-methoxyphenyl group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups to the compound.
Scientific Research Applications
2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool.
Medicine: The compound is explored for its pharmacological activities, including potential therapeutic effects in treating various diseases.
Industry: Its chemical stability and reactivity make it a candidate for use in industrial processes, such as the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyridazinone-based molecules, such as:
- 2-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
- 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-ethoxyphenyl)pyridazin-3(2H)-one
Uniqueness
What sets 2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one apart is its specific combination of substituents, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O3/c1-32-18-5-6-19(20(25)14-18)21-7-8-22(30)29(26-21)15-23(31)28-11-9-27(10-12-28)17-4-2-3-16(24)13-17/h2-8,13-14H,9-12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOSZQYIRUWLKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.